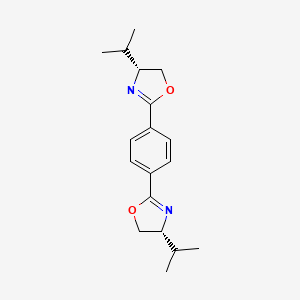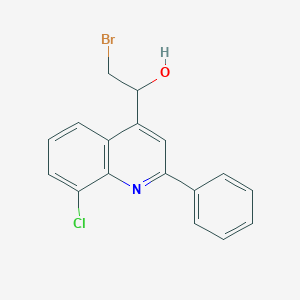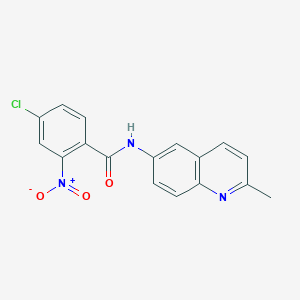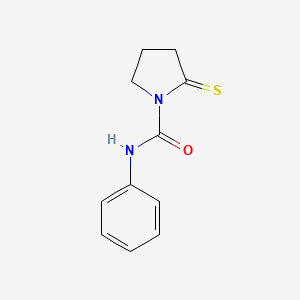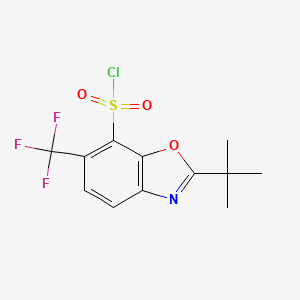
2-tert-Butyl-6-(trifluoromethyl)-1,3-benzoxazole-7-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl)-6-(trifluoromethyl)benzo[d]oxazole-7-sulfonyl chloride is a chemical compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group, a trifluoromethyl group, and a sulfonyl chloride group attached to the benzo[d]oxazole ring. These functional groups contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-6-(trifluoromethyl)benzo[d]oxazole-7-sulfonyl chloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized using various methods, such as the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base.
Introduction of Functional Groups: The tert-butyl and trifluoromethyl groups can be introduced through specific reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butyl)-6-(trifluoromethyl)benzo[d]oxazole-7-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonate Thioesters: Formed by reaction with thiols.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyl)-6-(trifluoromethyl)benzo[d]oxazole-7-sulfonyl chloride has various applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(tert-Butyl)-6-(trifluoromethyl)benzo[d]oxazole-7-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives. These reactions can modify the properties and functions of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[(Trifluoromethyl)sulfanyl]-1,3-benzoxazole-2-sulfonyl chloride
- tert-Butyl 2-((trifluoromethyl)sulfonyl)hydrazine-1-carboxylate
Uniqueness
2-(tert-Butyl)-6-(trifluoromethyl)benzo[d]oxazole-7-sulfonyl chloride is unique due to the combination of its functional groups, which impart distinct reactivity and properties. The presence of both tert-butyl and trifluoromethyl groups enhances its stability and lipophilicity, making it suitable for various applications in organic synthesis and medicinal chemistry .
Eigenschaften
CAS-Nummer |
914638-38-3 |
|---|---|
Molekularformel |
C12H11ClF3NO3S |
Molekulargewicht |
341.73 g/mol |
IUPAC-Name |
2-tert-butyl-6-(trifluoromethyl)-1,3-benzoxazole-7-sulfonyl chloride |
InChI |
InChI=1S/C12H11ClF3NO3S/c1-11(2,3)10-17-7-5-4-6(12(14,15)16)9(8(7)20-10)21(13,18)19/h4-5H,1-3H3 |
InChI-Schlüssel |
YCRBTBPBDJCNRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)C(F)(F)F)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


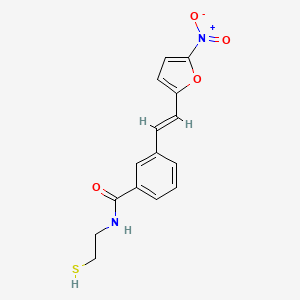
![4-[5-(2-Chloro-7-methylquinolin-3-yl)-1,2-oxazol-3(2H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B12884701.png)
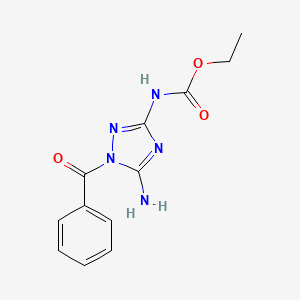
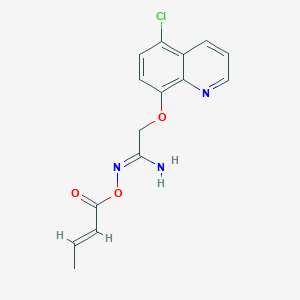
![2-(Difluoromethyl)-5-iodobenzo[d]oxazole](/img/structure/B12884716.png)
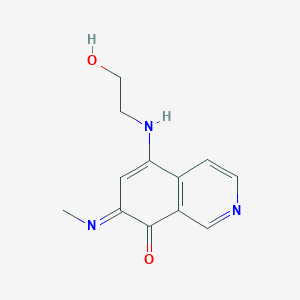
![4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12884728.png)
![2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12884729.png)
